molecular formula C11H7Cl2FN2O2 B5555557 1-(2,6-dichlorobenzyl)-5-fluoro-2,4(1H,3H)-pyrimidinedione

1-(2,6-dichlorobenzyl)-5-fluoro-2,4(1H,3H)-pyrimidinedione

Cat. No. B5555557
M. Wt: 289.09 g/mol
InChI Key: HCLAQGSQXWDQMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidinedione derivatives often involves the introduction of fluoroalkylated side chains or modifications of the pyrimidine ring. For example, a study described the synthesis of C-6 substituted fluoroalkenyl 2,4-dimethoxypyrimidine derivative through lithiation and subsequent reaction with ethyl pentafluoropropionate, followed by demethoxylation to yield a novel pyrimidinedione derivative (Krištafor et al., 2009). Such methodologies can be adapted for synthesizing 1-(2,6-dichlorobenzyl)-5-fluoro-2,4(1H,3H)-pyrimidinedione by altering the side chains and core modifications accordingly.

Molecular Structure Analysis

The molecular structure of pyrimidinedione derivatives is often confirmed using techniques such as NMR, FT-IR, and X-ray crystallography. For instance, Barakat et al. (2015) utilized X-ray crystallography to study the solid-state molecular structure of a closely related compound, providing insights into the arrangement and interactions of molecules in the crystal lattice (Barakat et al., 2015). Such detailed structural analysis is crucial for understanding the properties and reactivity of 1-(2,6-dichlorobenzyl)-5-fluoro-2,4(1H,3H)-pyrimidinedione.

Chemical Reactions and Properties

Pyrimidinediones participate in various chemical reactions, often influenced by their substituents. For example, the presence of fluoro and dichlorobenzyl groups can affect the compound's reactivity towards nucleophilic substitutions, electrophilic additions, or condensation reactions. The study of these chemical behaviors provides valuable information for developing synthetic routes and understanding the compound's stability and reactivity.

Physical Properties Analysis

The physical properties of 1-(2,6-dichlorobenzyl)-5-fluoro-2,4(1H,3H)-pyrimidinedione, such as melting point, solubility, and crystal structure, can be inferred from studies on similar compounds. For instance, Gandhi et al. (2016) discussed the crystal structure and stability of a pyrimidine derivative, highlighting the role of intermolecular interactions in determining the physical state and solubility (Gandhi et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. For example, some pyrimidinedione derivatives have antimicrobial, antiviral, and anticancer activities .

properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-5-fluoropyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2FN2O2/c12-7-2-1-3-8(13)6(7)4-16-5-9(14)10(17)15-11(16)18/h1-3,5H,4H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLAQGSQXWDQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=C(C(=O)NC2=O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-dichlorobenzyl)-5-fluoropyrimidine-2,4(1H,3H)-dione

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